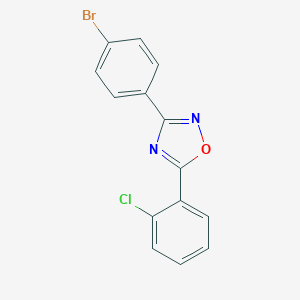

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

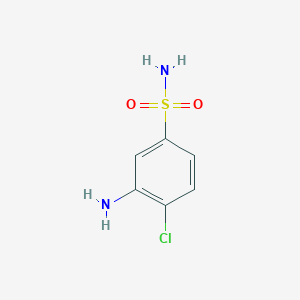

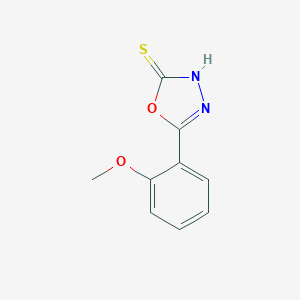

Compounds like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be characterized by the presence of an oxadiazole ring attached to two phenyl rings, which are substituted with bromine and chlorine atoms .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The specific reactions that “this compound” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. Factors such as the presence of halogen atoms and the oxadiazole ring can influence properties like polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial and Thermal Properties

A study has synthesized a series of unsymmetrical 1,3,4-oxadiazoles, including 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, to evaluate their antibacterial and thermal properties. The compounds demonstrated in vitro antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting points of these compounds were studied, highlighting their thermal properties and potential applications in various fields (Arora et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

Another research focused on the synthesis and characterization of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole. The study explores various methods for synthesizing these compounds, which could lead to potential applications in different sectors, including pharmaceuticals and materials science (Abbas et al., 2017).

Interaction with N-Substituted Chloroacetamides

Research investigating the reactions of some 5-aryl-1,3,4-oxadiazoline-2(3H)-thiones with N-alkyl- and N-arylchloroacetamides provides insights into the chemical behavior of these compounds, which can be crucial for developing new materials or drugs (Galust'yan & Ziyaev, 2002).

Insecticidal Activity and SAR

A study synthesizing a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings found that these compounds displayed good larvicidal activities against pests like Plutella xylostella. The study's findings contribute to the field of agriculture and pest management, offering potential for more effective insecticides (Li et al., 2013).

Apoptosis Inducers and Anticancer Agents

Research identifying 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer provides significant insights into the potential therapeutic applications of these compounds in treating cancer. The study also explores structure-activity relationships, contributing to the understanding of how these compounds can be optimized for better efficacy (Zhang et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNCACWBADCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356523 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404900-69-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)